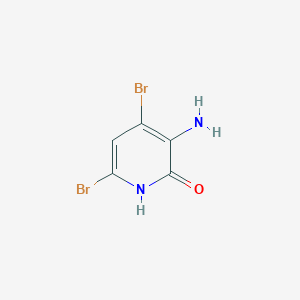

3-Amino-4,6-dibromopyridin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-4,6-dibromopyridin-2-ol is a chemical compound with the CAS Number: 2256060-10-1 . It has a molecular weight of 267.91 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C5H4Br2N2O/c6-2-1-3 (7)9-5 (10)4 (2)8/h1H,8H2, (H,9,10) .Physical and Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 267.91 .Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

3-Amino-4,6-dibromopyridin-2-ol is a structural core in the synthesis of bioactive compounds. It is a key precursor in producing 2-aminopyridines, which are significant in medicinal chemistry and organic materials. Due to limited methods for synthesizing 6-substituted 2-aminopyridines, new protocols using this compound have been developed, enhancing the efficiency and yield of these bioactive compounds (Bolliger, Oberholzer, & Frech, 2011).

Amination Reactions

This compound is crucial in selective amination reactions. For instance, the amination of polyhalopyridines catalyzed by palladium-Xantphos complex predominantly yields high-purity aminated pyridines. This demonstrates its role in producing aminated derivatives, essential in various chemical syntheses (Ji, Li, & Bunnelle, 2003).

Photochemical Applications

In the realm of photochemistry, 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives, closely related to this compound, have been investigated as photosensitizers in photopolymerization processes. These derivatives demonstrate effective initiation of photopolymerization under both UV-A and visible light, underscoring their utility in advanced 3D printing technologies (Fiedor et al., 2020).

Catalysis and Cross-Coupling Reactions

This compound is instrumental in catalysis, particularly in Suzuki cross-coupling reactions. It facilitates the regioselective formation of carbon-substituted pyridines, a challenging task in organic synthesis (Sicre, Alonso-Gómez, & Cid, 2006).

Fluorescent Sensing

The compound is also a part of fluorescent sensors for metal ion detection. For example, 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol, a derivative, has been used in "OFF-ON type" fluorescent sensors for aluminum ion detection, with potential applications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).

Antiangiogenic Activities

Derivatives of this compound exhibit significant antiangiogenic and antitumor activities. Compounds like 6-amido-2,4,5-trimethylpyridin-3-ols have shown promising results in inhibiting angiogenesis-related pathologies, indicating the compound's potential in developing new cancer treatments (Lee et al., 2014).

Propriétés

IUPAC Name |

3-amino-4,6-dibromo-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O/c6-2-1-3(7)9-5(10)4(2)8/h1H,8H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEYNLMXNPALRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=C1Br)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2468936.png)

![Tert-butyl 4'-(aminomethyl)-1'-carbamoyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate hydrochloride](/img/structure/B2468938.png)

![N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-ynamide](/img/structure/B2468941.png)

![1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione](/img/structure/B2468945.png)

![N-[(2-Methyl-2-thiophen-2-ylcyclopropyl)methyl]but-2-ynamide](/img/structure/B2468946.png)

![ethyl 2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468948.png)

![2-{[1-(3,4-diethoxybenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2468950.png)

![8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2468951.png)

![methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2468952.png)

![3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide](/img/structure/B2468957.png)